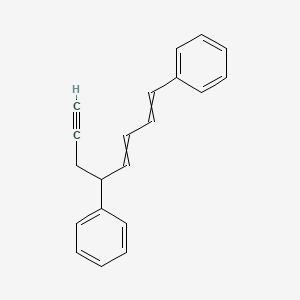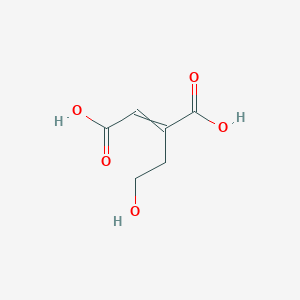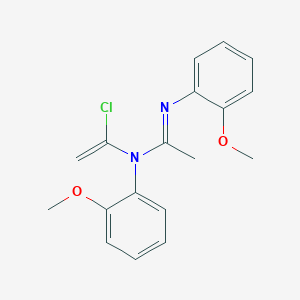
1,3,5,7-Tetraethoxy-8-iodooctan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7-Tetraethoxy-8-iodooctan-1-OL is an organic compound with the molecular formula C16H33IO5. It contains a total of 55 atoms, including 33 hydrogen atoms, 16 carbon atoms, 5 oxygen atoms, and 1 iodine atom . This compound features a hydroxyl group and multiple ether groups, making it a versatile molecule in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetraethoxy-8-iodooctan-1-OL typically involves the iodination of an octanol derivative followed by the introduction of ethoxy groups. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The subsequent ethoxylation can be achieved using ethyl alcohol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,7-Tetraethoxy-8-iodooctan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone or other halogenating agents are employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of deiodinated alcohols.
Substitution: Formation of various substituted octanol derivatives.
Aplicaciones Científicas De Investigación
1,3,5,7-Tetraethoxy-8-iodooctan-1-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,5,7-Tetraethoxy-8-iodooctan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ether groups facilitate binding to these targets, leading to various biochemical effects. The iodine atom may also play a role in modulating the compound’s activity by participating in redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5,7-Tetraethoxy-8-chlorooctan-1-OL
- 1,3,5,7-Tetraethoxy-8-bromooctan-1-OL
- 1,3,5,7-Tetraethoxy-8-fluorooctan-1-OL
Uniqueness
1,3,5,7-Tetraethoxy-8-iodooctan-1-OL is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions with molecular targets, making it a valuable molecule for various applications .
Propiedades
Número CAS |
88215-31-0 |
|---|---|
Fórmula molecular |
C16H33IO5 |
Peso molecular |
432.33 g/mol |
Nombre IUPAC |
1,3,5,7-tetraethoxy-8-iodooctan-1-ol |
InChI |
InChI=1S/C16H33IO5/c1-5-19-13(10-15(12-17)21-7-3)9-14(20-6-2)11-16(18)22-8-4/h13-16,18H,5-12H2,1-4H3 |
Clave InChI |
YTMQSKFDKQRYIO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(CC(O)OCC)OCC)CC(CI)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


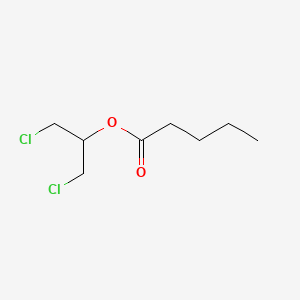
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14384891.png)

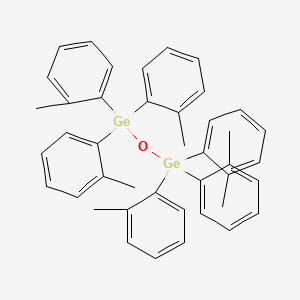

![3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide](/img/structure/B14384912.png)

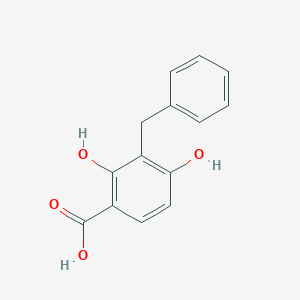
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)

![2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14384957.png)
